(3,5-dimethylisoxazol-4-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
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Overview
Description
(3,5-dimethylisoxazol-4-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H23N7O2 and its molecular weight is 381.44. The purity is usually 95%.
BenchChem offers high-quality (3,5-dimethylisoxazol-4-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-dimethylisoxazol-4-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Cancer Research
This compound has shown promise in anti-cancer research. Specifically, it acts as a small molecule inhibitor of the nuclear translocation of androgen receptor (AR) . This property makes it relevant for the treatment of castration-resistant prostate cancer . The inhibition of AR translocation is crucial in managing advanced prostate cancer, especially when standard hormonal therapies become ineffective.
Mechanism of Action
Target of Action
The primary target of the compound (3,5-dimethylisoxazol-4-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is the Androgen Receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .
Mode of Action
The compound (3,5-dimethylisoxazol-4-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone acts as an inhibitor of the nuclear translocation of the Androgen Receptor . This means that it prevents the AR from moving into the nucleus of the cell, where it would typically act as a transcription factor to regulate gene expression .
Biochemical Pathways
By inhibiting the nuclear translocation of the Androgen Receptor, the compound (3,5-dimethylisoxazol-4-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone affects the androgen signaling pathway . This pathway is crucial for the development and maintenance of male sexual characteristics and is involved in the progression of prostate cancer .
Result of Action
The inhibition of the Androgen Receptor’s nuclear translocation by (3,5-dimethylisoxazol-4-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone results in the downregulation of genes that are normally activated by the AR . This can lead to the suppression of prostate cancer cell growth .
properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-13-4-6-16(7-5-13)26-17(20-22-23-26)12-24-8-10-25(11-9-24)19(27)18-14(2)21-28-15(18)3/h4-7H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQLONPFXRZTIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=C(ON=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethylisoxazol-4-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone |
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